1-Isothiocyanato-5-methylhexane
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Overview
Description
1-Isothiocyanato-5-methylhexane is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their biological activity and are derived from glucosinolate precursors found in cruciferous vegetables. This compound has a unique structure with an isothiocyanate group attached to a hexane chain with a methyl substitution at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-5-methylhexane can be synthesized through various methods. One common method involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized using cyanuric acid to yield the isothiocyanate product . Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product, especially for substrates that are highly electron-deficient .
Chemical Reactions Analysis
1-Isothiocyanato-5-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form thioureas and carbamates, respectively.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Scientific Research Applications
1-Isothiocyanato-5-methylhexane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology and Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis and inhibit cell proliferation.
Industry: Utilized in the development of natural fungicides and pesticides.
Mechanism of Action
1-Isothiocyanato-5-methylhexane can be compared with other isothiocyanates such as:
- Phenethyl Isothiocyanate (PEITC)
- Benzyl Isothiocyanate (BITC)
- Sulforaphane
Uniqueness:
- Structure: The presence of a methyl group at the fifth position of the hexane chain differentiates it from other isothiocyanates.
- Biological Activity: While all isothiocyanates exhibit anticancer properties, this compound has shown specific efficacy in certain cancer cell lines .
Comparison with Similar Compounds
- Phenethyl Isothiocyanate (PEITC): Known for its chemopreventive properties.
- Benzyl Isothiocyanate (BITC): Studied for its antimicrobial and anticancer activities.
- Sulforaphane: Widely researched for its role in cancer prevention and therapy .
Properties
CAS No. |
138584-06-2 |
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Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1-isothiocyanato-5-methylhexane |
InChI |
InChI=1S/C8H15NS/c1-8(2)5-3-4-6-9-7-10/h8H,3-6H2,1-2H3 |
InChI Key |
NOYBOWPVJQICSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCN=C=S |
Origin of Product |
United States |
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